molecular formula C15H9IO3 B189272 3-Iodo-4-phenoxy-2H-chromen-2-one CAS No. 68903-74-2

3-Iodo-4-phenoxy-2H-chromen-2-one

Katalognummer: B189272
CAS-Nummer: 68903-74-2
Molekulargewicht: 364.13 g/mol
InChI-Schlüssel: CBRHBRGPGPQQCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Iodo-4-phenoxy-2H-chromen-2-one: is a synthetic organic compound with the molecular formula C15H9IO3 and a molecular weight of 364.13 g/mol This compound is a derivative of benzopyran, featuring an iodine atom at the 3-position and a phenoxy group at the 4-position

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Iodo-4-phenoxy-2H-chromen-2-one typically involves the iodination of a benzopyran derivative followed by the introduction of a phenoxy group. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The phenoxy group can be introduced through a nucleophilic substitution reaction using phenol and a suitable base.

Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 3-Iodo-4-phenoxy-2H-chromen-2-one undergoes several types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinones or reduction to form dihydro derivatives.

    Coupling Reactions: The phenoxy group can participate in various coupling reactions to form more complex structures.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.

    Bases: Such as sodium hydroxide or potassium carbonate for nucleophilic substitution reactions.

Major Products Formed:

    Quinones: Formed through oxidation reactions.

    Dihydro Derivatives: Formed through reduction reactions.

    Substituted Benzopyrans: Formed through nucleophilic substitution reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, 3-Iodo-4-phenoxy-2H-chromen-2-one is used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for various functionalization reactions, making it valuable in the development of new materials and catalysts.

Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development and therapeutic applications.

Industry: In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique properties make it suitable for applications requiring specific chemical functionalities.

Wirkmechanismus

The mechanism of action of 3-Iodo-4-phenoxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The iodine and phenoxy groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

    2H-1-Benzopyran-2-one, 3,4-dihydro-: A related compound with a similar core structure but lacking the iodine and phenoxy groups.

    2H-1-Benzopyran-2-one, 4-hydroxy-3-(3-oxo-1-phenylbutyl)-, sodium salt: Another derivative with different substituents, used in various applications.

    2H-1-Benzopyran-2-one, 3,3’-methylenebis[4-hydroxy-]: A compound with a bisphenol structure, used in different industrial applications.

Uniqueness: The presence of both iodine and phenoxy groups in 3-Iodo-4-phenoxy-2H-chromen-2-one makes it unique compared to other benzopyran derivatives. These substituents confer distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Eigenschaften

CAS-Nummer

68903-74-2

Molekularformel

C15H9IO3

Molekulargewicht

364.13 g/mol

IUPAC-Name

3-iodo-4-phenoxychromen-2-one

InChI

InChI=1S/C15H9IO3/c16-13-14(18-10-6-2-1-3-7-10)11-8-4-5-9-12(11)19-15(13)17/h1-9H

InChI-Schlüssel

CBRHBRGPGPQQCL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=C(C(=O)OC3=CC=CC=C32)I

Kanonische SMILES

C1=CC=C(C=C1)OC2=C(C(=O)OC3=CC=CC=C32)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.